N-(2,4-dichlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
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Properties
Molecular Formula |
C18H16Cl2N2O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16Cl2N2O2S/c19-12-6-7-15(13(20)9-12)21-17(23)10-25-16-8-5-11-3-1-2-4-14(11)22-18(16)24/h1-4,6-7,9,16H,5,8,10H2,(H,21,23)(H,22,24) |
InChI Key |
PLBKOTUEIOXJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,4-dichlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a benzazepine moiety, which contribute to its pharmacological profile. The presence of a hydroxyl and sulfanyl group enhances its reactivity and potential biological interactions.
Biological Activity Overview
- Antimicrobial Activity : Studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with the 2,4-dichlorophenyl group have shown activity comparable to established antibiotics like isoniazid and ciprofloxacin against various bacterial strains .
- Antioxidant Properties : The sulfanyl group in the structure may confer antioxidant capabilities. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary data suggest that modifications in the benzazepine structure can enhance cytotoxicity against specific cancer types, potentially through apoptosis induction pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Interference with DNA Replication : Some studies suggest that structural analogs can bind to DNA or interfere with topoisomerases, disrupting replication in rapidly dividing cells.
Table 1: Summary of Biological Activities
Notable Research Studies
- Antimicrobial Screening : A study conducted on a series of 22 compounds showed that those with similar structures exhibited significant antimicrobial activity against mycobacterial and fungal strains, suggesting that this compound may possess similar properties .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various cancer cell lines indicated that certain modifications to the benzazepine core could enhance cytotoxicity, making it a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
